Begacestat

Catalog No.
S520703
CAS No.
769169-27-9
M.F
C9H8ClF6NO3S2
M. Wt
391.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Begacestat

CAS Number

769169-27-9

Product Name

Begacestat

IUPAC Name

5-chloro-N-[(2S)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl]thiophene-2-sulfonamide

Molecular Formula

C9H8ClF6NO3S2

Molecular Weight

391.7 g/mol

InChI

InChI=1S/C9H8ClF6NO3S2/c10-5-1-2-6(21-5)22(19,20)17-4(3-18)7(8(11,12)13)9(14,15)16/h1-2,4,7,17-18H,3H2/t4-/m1/s1

InChI Key

PSXOKXJMVRSARX-SCSAIBSYSA-N

SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GSI-953; GSI953; GSI 953; Begacestat

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC(CO)C(C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)N[C@H](CO)C(C(F)(F)F)C(F)(F)F

Description

The exact mass of the compound Begacestat is 390.9538 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Gamma-secretase is an enzyme involved in the processing of various proteins within the cell, including the amyloid precursor protein (APP). In Alzheimer's disease, abnormal cleavage of APP by gamma-secretase is believed to contribute to the formation of amyloid beta (Aβ) plaques, which are a hallmark of the disease.

Begacestat works by inhibiting gamma-secretase activity, thereby reducing the production of Aβ. This theoretical mechanism has been the basis for research investigating its potential to slow or prevent the progression of Alzheimer's disease.

Here are some relevant research articles:

  • Discovery of Begacestat, a Notch-1-Sparing γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease )

Research Findings

Begacestat has been studied in preclinical models and clinical trials to assess its effectiveness in treating Alzheimer's disease.

  • Preclinical studies have shown that Begacestat can reduce Aβ levels in the brain.
  • However, clinical trials have yielded mixed results. Some trials have shown modest benefits on cognitive function, while others have not.

More research is needed to determine the long-term efficacy and safety of Begacestat for Alzheimer's disease.

Here are some additional resources:

  • Begacestat (GSI-953): A Novel, Selective Thiophene Sulfonamide Inhibitor of Amyloid Precursor Protein γ-Secretase for the Treatment of Alzheimer's Disease )
  • Mesenchymal Stem Cells and Begacestat Mitigate Amyloid-β 25–35-Induced Cognitive Decline in Rat Dams and Hippocampal Deteriorations in Offspring )

Begacestat, also known as GSI-953, is a selective inhibitor of gamma-secretase, an enzyme complex responsible for the intramembrane cleavage of various integral membrane proteins, including the amyloid precursor protein (APP) and Notch receptors. Its chemical structure is characterized as a thiophene sulfonamide with the molecular formula C9H8ClF6NO3S2C_9H_8ClF_6NO_3S_2 and a molecular weight of approximately 391.73 g/mol . Begacestat was developed to target the production of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease, while minimizing adverse effects associated with the inhibition of Notch signaling .

  • Inhibition of Gamma-Secretase: Begacestat acts as a selective inhibitor of gamma-secretase by binding to the enzyme's active site. This binding disrupts the enzyme's ability to cleave APP, thereby reducing the production of Aβ plaques []. Importantly, Begacestat exhibits a particular selectivity, sparing Notch signaling, a vital developmental pathway that can be disrupted by some gamma-secretase inhibitors [].
  • Limited Information: Currently, there is limited publicly available information regarding the specific safety profile and potential hazards of Begacestat. Clinical trials would be necessary to comprehensively assess its safety and tolerability in humans.

Please Note:

  • The information provided is based on currently available scientific research and may be subject to change as new data emerges.
  • Begacestat is still under investigation, and its efficacy and safety for treating Alzheimer's disease require further clinical trials.

Begacestat functions primarily through its inhibitory action on gamma-secretase. The gamma-secretase complex catalyzes the final cleavage steps of APP, leading to the generation of neurotoxic amyloid beta peptides (Aβ40 and Aβ42) . Begacestat selectively inhibits this cleavage process, reducing Aβ levels without significantly affecting Notch processing, which is critical for cellular signaling and development . The compound has demonstrated low nanomolar potency in inhibiting Aβ production in both cellular and cell-free assays, with effective concentrations (EC50) reported at approximately 12.4 nM for Aβ42 and 14.8 nM for Aβ40 .

In preclinical studies, Begacestat has shown significant biological activity by effectively reducing Aβ levels in various models. In transgenic mice that overexpress APP, treatment with Begacestat led to a robust decrease in Aβ levels in the brain, plasma, and cerebrospinal fluid. For instance, a dose of 100 mg/kg resulted in an approximately 88% reduction in cerebrospinal fluid Aβ levels within hours of administration . Furthermore, Begacestat has been associated with improvements in cognitive function related to fear conditioning tasks, correlating with reduced Aβ load .

The synthesis of Begacestat involves multiple steps starting from high-throughput screening hits that were optimized for potency and selectivity. The initial lead compounds underwent structural modifications to enhance their stability and selectivity against Notch signaling . The synthesis typically includes:

  • Formation of the thiophene ring.
  • Introduction of the sulfonamide group.
  • Incorporation of hexafluorinated substituents to enhance biological activity and stability.

The final compound demonstrates improved stability compared to earlier analogs due to these modifications .

Begacestat has primarily been investigated for its potential therapeutic applications in Alzheimer's disease by targeting amyloid beta production. Clinical trials have explored its efficacy in reducing cognitive decline associated with Alzheimer's disease and its safety profile in human subjects . Despite challenges faced by other gamma-secretase inhibitors in clinical settings, Begacestat remains a focus for ongoing research due to its selective action and promising preclinical results.

Interaction studies have demonstrated that Begacestat selectively inhibits APP cleavage over Notch processing. This selectivity is crucial as non-selective inhibition can lead to significant side effects due to impaired Notch signaling pathways . In vitro assays have confirmed that Begacestat displaces tritiated analogs from gamma-secretase complexes with similar potency, indicating strong binding affinity and specificity towards its target enzyme .

Several compounds exhibit similarities to Begacestat in terms of mechanism or structure but differ in selectivity or potency:

Compound NameMechanismSelectivityPotency (EC50)
SemagacestatGamma-secretase inhibitorNon-selective>10 μM
ELND006Gamma-secretase inhibitorNon-selectiveSignificant liver toxicity
WAY-210952Gamma-secretase inhibitorLess selective>10 μM
AvagacestatGamma-secretase inhibitorModerate selectivity12 nM for Aβ42

Begacestat's unique feature lies in its enhanced selectivity for APP over Notch compared to these other compounds, making it a potentially safer option for therapeutic use in Alzheimer's disease while minimizing adverse effects associated with Notch inhibition .

The development of Begacestat represents a paradigmatic example of systematic lead optimization from high-throughput screening hits to a clinically viable gamma-secretase inhibitor [1] [2] [3]. Researchers at Wyeth initiated their medicinal chemistry program with a high-throughput screening campaign that identified two distinct structural templates, designated as compounds 1 and 2 [2]. These initial hits exhibited modest gamma-secretase inhibitory activity and served as the foundation for an extensive structure-activity relationship exploration.

The lead optimization process progressed through multiple iterations of structural modifications, guided by comprehensive biological evaluation and pharmacokinetic assessments [3]. The optimization strategy employed parallel evaluation of multiple parameters including potency enhancement, selectivity improvement against Notch signaling, and metabolic stability optimization. This multi-parameter optimization approach proved essential given the complex requirements for a therapeutically viable gamma-secretase inhibitor.

Through systematic structural modifications, researchers achieved dramatic improvements in potency, advancing from the initial micromolar activity of the high-throughput screening hits to nanomolar potency in optimized analogs [4]. The optimization campaign utilized classical medicinal chemistry approaches including scaffold hopping, functional group modifications, and bioisosteric replacements to enhance both the pharmacodynamic and pharmacokinetic properties of the lead compounds.

Critical Functional Group Modifications: Thiophene Sulfonamide Core

The thiophene sulfonamide core emerged as a critical structural motif essential for gamma-secretase inhibitory activity and selectivity [1] [5] [6]. This heterocyclic framework provides the optimal spatial arrangement and electronic properties necessary for selective binding to the gamma-secretase active site while maintaining selectivity against Notch processing.

The thiophene ring system in Begacestat contributes multiple favorable attributes to the overall molecular profile. The sulfur-containing aromatic heterocycle provides appropriate lipophilicity and electronic distribution for optimal protein-ligand interactions [5]. The 2,5-disubstituted thiophene configuration allows for precise positioning of the sulfonamide functionality and the fluorinated side chain, creating a rigid scaffold that positions key pharmacophoric elements in the optimal geometric arrangement.

Modifications to the thiophene ring substitution pattern revealed strict structural requirements for maintaining biological activity [2] [3]. The chloro substituent at the 5-position of the thiophene ring proved essential for optimal activity, with removal or replacement of this halogen resulting in significant loss of potency. This chlorine atom likely participates in specific halogen bonding interactions within the gamma-secretase binding site, contributing to both potency and selectivity.

The sulfonamide functionality serves as a critical hydrogen bonding acceptor and provides the appropriate electronic characteristics for gamma-secretase recognition [6]. This functional group also contributes to the overall molecular stability and provides favorable pharmacokinetic properties including appropriate solubility and permeability characteristics.

Metabolic Stabilization Through Fluorine Substitution Patterns

The incorporation of fluorine substituents in Begacestat represents a sophisticated approach to metabolic stabilization while maintaining optimal biological activity [3] [7]. The development team encountered significant metabolic stability challenges with earlier analogs, particularly compounds 9 and 10, which displayed poor stability in human microsomes with half-lives less than 10 minutes [4].

The metabolic liability was attributed primarily to oxidative metabolism of the alkyl groups present in these early analogs [4]. To address this limitation, researchers implemented a strategic fluorine substitution approach, converting the metabolically labile methyl groups in compound 9 to trifluoromethyl groups in compound 10 [7]. This modification provided a more stable analog with improved in vivo potency.

The trifluoromethyl substituents in Begacestat provide global metabolic protection through multiple mechanisms [8]. Fluorine substitution blocks oxidative metabolism at the substitution site due to the high bond strength of carbon-fluorine bonds. Additionally, the electron-withdrawing nature of fluorine substituents reduces the electron density of adjacent carbons, making them less susceptible to cytochrome P450-mediated oxidation [9] [10].

Further optimization led to the development of the final structure of Begacestat, featuring a complex fluorinated side chain containing two trifluoromethyl groups [11] [5]. This sophisticated substitution pattern, specifically the 4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-yl moiety, provided exceptional metabolic stability with a half-life exceeding 90 minutes in human microsomes [3] [4]. The multiple fluorine substituents create a metabolically robust structure while maintaining the essential pharmacophoric features required for gamma-secretase inhibition.

Chiral Resolution and Enantiomer-Specific Bioactivity

The stereochemistry of Begacestat plays a fundamental role in its biological activity and therapeutic profile [4] [12]. The compound contains a chiral center at the carbon bearing the hydroxymethyl group, creating two possible enantiomers with dramatically different biological activities. This stereospecific activity profile exemplifies the critical importance of absolute configuration in medicinal chemistry.

Begacestat, designated as compound 5 or the S-enantiomer, demonstrates potent gamma-secretase inhibitory activity with nanomolar potency [4] [13]. Specifically, Begacestat inhibits amyloid beta 40 production with an effective concentration of 14.8 nanomolar and amyloid beta 42 production with an effective concentration of 12.4 nanomolar in cellular assays [4]. This high potency reflects the optimal fit of the S-enantiomer within the gamma-secretase active site.

In stark contrast, the R-enantiomer, designated WAY-210952, exhibits dramatically reduced biological activity [4]. This stereoisomer shows greater than 10 micromolar potency for amyloid beta production inhibition, representing a greater than 800-fold reduction in activity compared to the S-enantiomer [4]. This remarkable stereospecificity demonstrates the precise geometric requirements for gamma-secretase binding and inhibition.

The enantiomer-specific bioactivity extends beyond simple potency differences to include selectivity profiles and in vivo efficacy [4]. In transgenic mouse studies evaluating contextual memory deficits, Begacestat reversed these deficits in a dose-dependent manner from 2.5 to 10 milligrams per kilogram, while the R-isomer showed no effect even at 30 milligrams per kilogram [4]. This profound difference in therapeutic efficacy between enantiomers underscores the critical importance of stereoselective synthesis and chiral resolution in the development of Begacestat.

The resolution of Begacestat enantiomers likely employed classical chiral resolution techniques such as diastereomeric salt formation with chiral resolving agents [14]. The ability to obtain enantiomerically pure Begacestat was essential for advancing the compound to clinical development, as the inactive R-enantiomer would contribute no therapeutic benefit while potentially introducing additional safety liabilities.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

390.9538321 g/mol

Monoisotopic Mass

390.9538321 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3666C56BBU

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Aspartic peptidases [EC:3.4.23.-]
PSEN1/PSENEN/NCSTN/APH1A [HSA:5663 55851 23385 51107] [KO:K04505 K06170 K06171 K06172]

Other CAS

769169-27-9

Wikipedia

Begacestat

Dates

Last modified: 08-15-2023
1: Probst G, Aubele DL, Bowers S, Dressen D, Garofalo AW, Hom RK, Konradi AW, Marugg JL, Mattson MN, Neitzel ML, Semko CM, Sham HL, Smith J, Sun M, Truong AP, Ye XM, Xu YZ, Dappen MS, Jagodzinski JJ, Keim PS, Peterson B, Latimer LH, Quincy D, Wu J, Goldbach E, Ness DK, Quinn KP, Sauer JM, Wong K, Zhang H, Zmolek W, Brigham EF, Kholodenko D, Hu K, Kwong GT, Lee M, Liao A, Motter RN, Sacayon P, Santiago P, Willits C, Bard F, Bova MP, Hemphill SS, Nguyen L, Ruslim L, Tanaka K, Tanaka P, Wallace W, Yednock TA, Basi GS. Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro- 1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydr o-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch. J Med Chem. 2013 Jul 11;56(13):5261-74. doi: 10.1021/jm301741t. Epub 2013 Jun 20. PubMed PMID: 23713656.
2: Niva C, Parkinson J, Olsson F, van Schaick E, Lundkvist J, Visser SA. Has inhibition of Aβ production adequately been tested as therapeutic approach in mild AD? A model-based meta-analysis of γ-secretase inhibitor data. Eur J Clin Pharmacol. 2013 Jun;69(6):1247-60. doi: 10.1007/s00228-012-1459-3. Epub 2013 Jan 4. PubMed PMID: 23288352.
3: McKee TD, Loureiro RM, Dumin JA, Zarayskiy V, Tate B. An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates. J Neurosci Methods. 2013 Feb 15;213(1):14-21. doi: 10.1016/j.jneumeth.2012.11.011. Epub 2012 Dec 7. PubMed PMID: 23219895.
4: Hopkins CR. ACS chemical neuroscience molecule spotlight on Begacestat (GSI-953). ACS Chem Neurosci. 2012 Jan 18;3(1):3-4. doi: 10.1021/cn200124u. PubMed PMID: 22860177; PubMed Central PMCID: PMC3369785.
5: Kirk R. Clinical trials in CNS--SMi's eighth annual conference. IDrugs. 2010 Feb;13(2):66-9. PubMed PMID: 20127552.
6: Tomita T. [Alzheimer's disease treatment by inhibition/modulation of the gamma-secretase activity]. Rinsho Shinkeigaku. 2009 Nov;49(11):845-7. Review. Japanese. PubMed PMID: 20030227.
7: Martone RL, Zhou H, Atchison K, Comery T, Xu JZ, Huang X, Gong X, Jin M, Kreft A, Harrison B, Mayer SC, Aschmies S, Gonzales C, Zaleska MM, Riddell DR, Wagner E, Lu P, Sun SC, Sonnenberg-Reines J, Oganesian A, Adkins K, Leach MW, Clarke DW, Huryn D, Abou-Gharbia M, Magolda R, Bard J, Frick G, Raje S, Forlow SB, Balliet C, Burczynski ME, Reinhart PH, Wan HI, Pangalos MN, Jacobsen JS. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease. J Pharmacol Exp Ther. 2009 Nov;331(2):598-608. doi: 10.1124/jpet.109.152975. Epub 2009 Aug 11. PubMed PMID: 19671883.
8: Mayer SC, Kreft AF, Harrison B, Abou-Gharbia M, Antane M, Aschmies S, Atchison K, Chlenov M, Cole DC, Comery T, Diamantidis G, Ellingboe J, Fan K, Galante R, Gonzales C, Ho DM, Hoke ME, Hu Y, Huryn D, Jain U, Jin M, Kremer K, Kubrak D, Lin M, Lu P, Magolda R, Martone R, Moore W, Oganesian A, Pangalos MN, Porte A, Reinhart P, Resnick L, Riddell DR, Sonnenberg-Reines J, Stock JR, Sun SC, Wagner E, Wang T, Woller K, Xu Z, Zaleska MM, Zeldis J, Zhang M, Zhou H, Jacobsen JS. Discovery of begacestat, a Notch-1-sparing gamma-secretase inhibitor for the treatment of Alzheimer's disease. J Med Chem. 2008 Dec 11;51(23):7348-51. doi: 10.1021/jm801252w. PubMed PMID: 19012391.

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